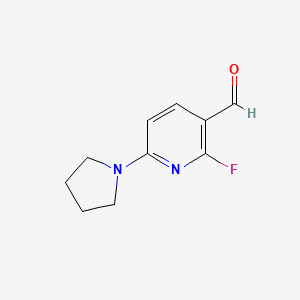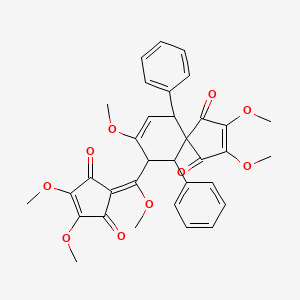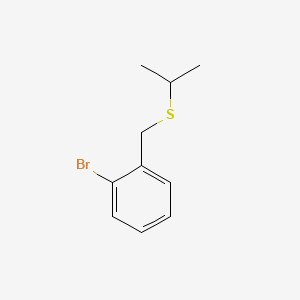
2-(S-Isopropylthiomethyl)-1-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” is C16H25BO2S . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis
The “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” has a molecular weight of 292.25 . It should be stored in a refrigerated environment .Scientific Research Applications
Environmental Fate and Toxicity of Brominated Flame Retardants Brominated flame retardants, including compounds structurally related to 2-(S-Isopropylthiomethyl)-1-bromobenzene, have been extensively studied for their occurrence, environmental fate, and potential risks. These compounds are increasingly applied, necessitating research on their environmental persistence and toxicity. A critical review by Zuiderveen et al. (2020) emphasizes the need for comprehensive monitoring and optimized analytical methods to cover all novel brominated flame retardants (NBFRs) due to large knowledge gaps and potential health concerns associated with their widespread use (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Applications in Organic Chemistry The synthesis and application of halogenated compounds, including bromobenzene derivatives, are pivotal in organic chemistry and pharmaceutical manufacturing. Qiu et al. (2009) highlight the challenges and advancements in synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The study showcases the development of more practical, cost-effective, and environmentally friendly synthetic routes, demonstrating the ongoing innovation in halogen chemistry and its significance in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Transition-Metal Catalyzed Reactions Advances in carbonylation reactions facilitated by transition metals in aqueous-organic two-phase systems also underscore the importance of bromobenzene derivatives in synthetic chemistry. Bertoux et al. (1999) explore the efficacy of these reactions, noting that while they offer high catalytic activity, challenges remain in terms of catalyst stability and reuse. Such studies illustrate the critical role of bromobenzene derivatives in exploring new catalytic processes and improving existing methodologies (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Environmental Presence and Effects of Parabens Research into the environmental presence and effects of parabens, which share functional groups with this compound, highlights concerns over their ubiquity and biodegradability. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, noting their persistent low-level presence despite wastewater treatment. This work underscores the environmental impact of widely used chemical additives and the need for ongoing monitoring and research (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(propan-2-ylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIFSXSEJHAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681100 |
Source


|
| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251123-28-0 |
Source


|
| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


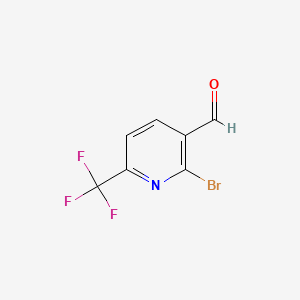
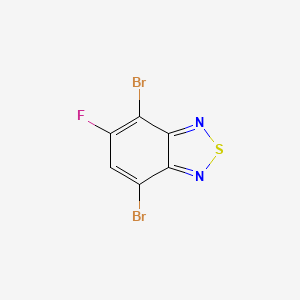
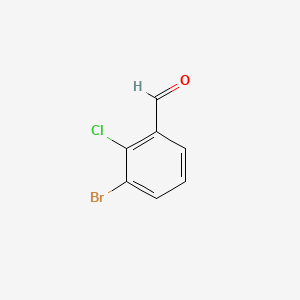

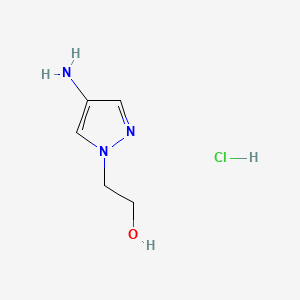
![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)
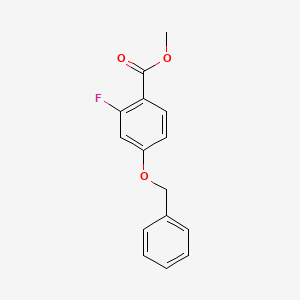
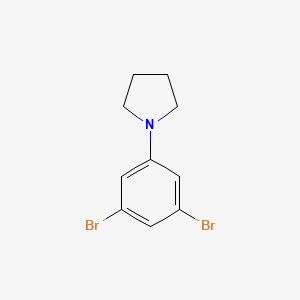

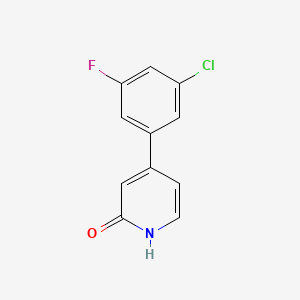
![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
